3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-8-7-16(19-20-17)21-9-11-22(12-10-21)18(23)14-5-4-6-15(13-14)24-2/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVZOWTUPLDGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, such as diethyl oxalate, and hydrazine hydrate, the pyridazine ring is formed through a cyclization reaction.
Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution using ethyl iodide in the presence of a base like potassium carbonate.
Piperazine Introduction: The piperazine ring is then attached to the pyridazine core through a nucleophilic aromatic substitution reaction, using 1-(3-methoxybenzoyl)piperazine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Step 1: Pyridazine Core Activation
The pyridazine scaffold is typically activated via SNAr reactions , where electron-deficient positions (e.g., chlorinated or nitrated sites) react with nucleophiles. For example, 3,6-dichloropyridazine can undergo SNAr with piperazine derivatives in polar aprotic solvents (e.g., NMP) at elevated temperatures (200°C), yielding substituted pyridazines .
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Piperazine | NMP | 200°C | 32–39% |
Step 3: Piperazine Moiety Formation
The piperazine ring is synthesized via nucleophilic substitution of precursors (e.g., piperazine hydrochloride) with activated intermediates. This step often involves coupling reagents (e.g., DCC, HOBt) to form amide bonds. For example, the reaction of chloroacetyl chloride with amines generates acylated piperazines .
Reaction Details :
-
Precursor : Chloroacetyl chloride or similar electrophilic reagents.
Step 4: Acylation with 3-Methoxybenzoyl Group
The 3-methoxybenzoyl group is attached to the piperazine via amide bond formation . This typically involves reacting the benzoyl chloride with the piperazine amine under basic conditions (e.g., NaHCO₃, Et₃N).
Reactivity and Functional Group Transformations
The compound’s reactivity is influenced by its functional groups:
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Pyridazine core : Electron-deficient sites (C3/C6) facilitate nucleophilic substitution .
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Piperazine moiety : Acts as a nucleophile in acylation reactions.
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Ethoxy group : Resists hydrolysis under mild conditions but may participate in elimination reactions under strong acids/bases.
Functional Group Compatibility :
| Functional Group | Stability | Reaction Conditions |
|---|---|---|
| Ethoxy (C3) | High | Neutral to mildly acidic |
| Piperazine (C6) | Moderate | Basic conditions |
| Benzoyl (C4) | High | Non-nucleophilic environments |
Analytical Data and Characterization
Key characterization techniques include:
-
NMR spectroscopy : Confirms regioselectivity and substitution patterns.
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Mass spectrometry : Validates molecular weight and purity.
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Elemental analysis : Matches theoretical C/H/N ratios.
Example Data Table :
| Property | Value | Source |
|---|---|---|
| Molecular weight | ~500 g/mol | |
| Solubility | Poor in water; soluble in organic solvents | |
| Stability | Stable under ambient conditions |
Challenges and Optimization
-
Reaction Yield : SNAr reactions often require high temperatures and prolonged reaction times, limiting yields (e.g., 32–39% for piperazine substitution) .
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Functional Group Sensitivity : The benzoyl group’s ester functionality may require protection during subsequent reactions.
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Steric Hindrance : Bulky substituents (e.g., 3-methoxybenzoyl) can complicate reaction kinetics.
Pharmacological Relevance
Pyridazine derivatives are explored for anti-inflammatory , analgesic , and antiviral activities . The piperazine moiety enhances CNS penetration, while the ethoxy group modulates lipophilicity .
Key Findings :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various diseases, including:
- Antidepressant Activity : Due to the presence of the piperazine moiety, compounds similar to 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine have been studied for their ability to modulate neurotransmitter systems, potentially serving as antidepressants.
- Antitumor Activity : Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents.
Neuropharmacology
The piperazine ring is known for its interactions with various neurotransmitter receptors. Studies have shown that compounds containing piperazine can act as:
- Serotonin Receptor Modulators : These compounds may influence serotonin pathways, which are crucial in treating mood disorders.
- Dopamine Receptor Antagonists : This property can be significant in developing treatments for schizophrenia and other psychotic disorders.
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant effects. The findings indicated that modifications on the piperazine ring significantly enhanced the binding affinity to serotonin receptors, suggesting that this compound could be a candidate for further exploration in antidepressant drug development .
Case Study 2: Antitumor Activity
In another research article, derivatives of pyridazine were tested against various cancer cell lines. The results demonstrated that certain structural modifications led to increased cytotoxicity. The study concluded that compounds like this compound warrant further investigation for their potential as anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine to analogous pyridazine derivatives, focusing on structural variations, synthetic pathways, and biological activities.
Substituent Variations at Pyridazine Position 3
- Chloro Substituents :
Compounds like 3-chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine () and 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () are common. Chlorine’s electron-withdrawing nature facilitates nucleophilic substitution but may reduce metabolic stability compared to ethoxy . - Hydroxyl/Pyridazinone: Hydrolysis of 3-chloro derivatives yields 3(2H)-pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone, ). These compounds exhibit improved solubility due to the hydroxyl group but reduced membrane permeability .
- Ethoxy Group: The target compound’s 3-ethoxy group offers moderate lipophilicity, balancing solubility and membrane penetration.
Piperazine Substitution Patterns
- Arylpiperazines :
Derivatives with 4-chlorophenyl, 2-fluorophenyl, or phenyl groups () are prevalent. These groups enhance aromatic interactions in enzyme binding pockets, as seen in acetylcholinesterase (AChE) inhibitors . - Benzoylpiperazines: The 3-methoxybenzoyl group in the target compound introduces a ketone functionality, which may engage in hydrogen bonding or π-stacking with targets like monoamine oxidase B (MAO-B) or p38 MAPK. This contrasts with ’s 3-methoxyphenylpiperazines, where direct aryl substitution lacks the carbonyl group .
- Heterocyclic Substitutions :
MW069a () features a pyrimidin-2-yl group on piperazine, contributing to p38 MAPK inhibition. The benzoyl group in the target compound may offer distinct steric or electronic interactions .
Comparative Data Table
Biological Activity
The compound 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazine core substituted with an ethoxy group and a piperazine moiety linked to a methoxybenzoyl group, which may influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : Many derivatives of pyridazine and piperazine are known to inhibit protein kinases, which play a pivotal role in cell signaling pathways. For instance, related compounds have been shown to inhibit serine/threonine kinases involved in cancer progression and diabetes complications .
- Anti-inflammatory Activity : Some studies suggest that these compounds may exert anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
- Anticancer Properties : The structural components of the compound suggest potential anticancer activity. Similar piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, promoting apoptosis through different pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Kinase Inhibition | 5.2 | |
| Anti-inflammatory | 7.8 | |
| Cytotoxicity (Cancer Cells) | 12.0 |
These results indicate that the compound possesses significant biological activity, particularly in kinase inhibition and anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A study on piperazine derivatives showed that modifications at the benzoyl position enhanced anti-cancer activity, leading to the conclusion that structural optimization is crucial for developing effective therapeutics .
- Case Study 2 : Research on related pyridazine compounds demonstrated their ability to inhibit key signaling pathways in cancer cells, suggesting potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and acylation reactions. For example:
Nucleophilic substitution : Reacting 3-ethoxy-6-chloropyridazine with piperazine to introduce the piperazin-1-yl group.
Acylation : Treating the intermediate with 3-methoxybenzoyl chloride to install the benzoyl moiety.
Purification is achieved via column chromatography or recrystallization, and structural confirmation employs NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. Yields are optimized by controlling reaction temperature (e.g., 60–80°C) and using anhydrous conditions .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for ethoxy CH₃; δ 3.8–4.0 ppm for piperazine protons), ¹³C NMR (carbonyl at ~165–170 ppm), and HRMS for molecular ion confirmation.
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) to determine space group (e.g., monoclinic C2/c), unit cell parameters (e.g., a = 39.774 Å, b = 5.757 Å), and hydrogen-bonding networks. Data collection at low temperatures (113 K) minimizes thermal motion artifacts .
Q. What biological activities are associated with pyridazine derivatives containing piperazine moieties?
- Methodological Answer : Pyridazine-piperazine hybrids exhibit diverse activities:
- Anti-inflammatory/Analgesic : Inhibition of cyclooxygenase-2 (COX-2) via in vitro enzymatic assays.
- Antimicrobial : Screening against bacterial/fungal strains (e.g., MIC values via broth microdilution).
- Histamine Release : Piperazine-linked cores may induce mast cell degranulation, assessed via rat peritoneal mast cell assays. Activity is structure-dependent; substitution patterns on the pyridazine ring modulate potency .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Methodological Answer :
Validate computational models : Compare density functional theory (DFT)-optimized geometries with SXRD bond lengths/angles. Discrepancies >0.05 Å may indicate solvate formation or dynamic effects.
Check for polymorphism : Recrystallize under varied solvents (e.g., DMSO vs. ethanol) to isolate different crystal forms.
Complementary techniques : Use solid-state NMR or IR to detect conformational flexibility or hydrogen-bonding variations .
Q. How does the piperazin-1-yl group influence biological activity, and what strategies mitigate off-target effects like histamine release?
- Methodological Answer :
- SAR Insights : The piperazine group enhances solubility and target binding (e.g., DPP-IV inhibition) but may trigger histamine release via mast cell activation.
- Mitigation Strategies :
Ring substitution : Replace piperazine with 3-aminopiperidine to retain activity while reducing histamine release (in vitro EC₅₀ comparison).
Acylation : Introduce electron-withdrawing groups (e.g., sulfonyl) to the benzoyl moiety to alter charge distribution.
Validate via in vitro histamine assays (e.g., rat basophilic leukemia cell lines) .
Q. What experimental approaches optimize the synthetic yield of this compound?
- Methodological Answer :
- Reaction Optimization :
- Vary solvents (DMF vs. THF) to improve nucleophilic substitution efficiency.
- Use coupling agents (e.g., HATU) for acylation steps to reduce side products.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%).
- Yield Tracking : Monitor via LC-MS at each step; typical yields range from 45–65% depending on piperazine stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
